molecular formula C25H22N2O3 B10907265 4-(di-1H-indol-3-ylmethyl)-2,6-dimethoxyphenol

4-(di-1H-indol-3-ylmethyl)-2,6-dimethoxyphenol

Cat. No.: B10907265
M. Wt: 398.5 g/mol
InChI Key: BIPDYDIFQSEVLK-UHFFFAOYSA-N
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Description

4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol is a synthetic organic compound known for its unique structure, which includes two indole groups attached to a central phenolic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol typically involves the condensation of indole derivatives with a suitable phenolic precursor. One common method involves the reaction of indole with a substituted benzaldehyde under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[di(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. Its dual indole groups and phenolic core provide a versatile platform for various chemical modifications and biological activities .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C25H22N2O3/c1-29-22-11-15(12-23(30-2)25(22)28)24(18-13-26-20-9-5-3-7-16(18)20)19-14-27-21-10-6-4-8-17(19)21/h3-14,24,26-28H,1-2H3

InChI Key

BIPDYDIFQSEVLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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